molecular formula C17H11N5O B1677094 Ocinaplon CAS No. 96604-21-6

Ocinaplon

Cat. No. B1677094
CAS RN: 96604-21-6
M. Wt: 301.3 g/mol
InChI Key: OQJFBUOFGHPMSR-UHFFFAOYSA-N
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Description

Ocinaplon is an anxiolytic drug in the pyrazolopyrimidine family of drugs . It has a similar pharmacological profile to the benzodiazepine family of drugs, but with mainly anxiolytic properties and relatively little sedative or amnestic effect .


Synthesis Analysis

The synthesis of Ocinaplon involves the condensation of 4-Acetylpyridine with N,N-Dimethylformamide dimethyl acetal (DMFDMA) to give the “enamide”. This is then condensed with (3-Amino-1H-pyrazol-4-yl) (2-pyridinyl)methanone. This is the same intermediate as was used in the synthesis of zaleplon in which the nitrile is replaced by a 2-acetylpyridil moiety .


Molecular Structure Analysis

The molecular formula of Ocinaplon is C17H11N5O . The structure of Ocinaplon includes a pyrazolopyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused to a pyrimidine ring .

Scientific Research Applications

Ocinaplon in Anxiolytic Therapy

Ocinaplon is recognized for its anxiolytic properties, functioning similarly to benzodiazepines but with a focus on reducing anxiety without significant sedative or amnestic effects . This makes it a potential candidate for treating generalized anxiety disorder, offering relief without the common side effects of sedation.

Pharmacological Profile and Subtype Selectivity

Research indicates that ocinaplon’s anxiolytic action is mediated through allosteric modulation of GABAA receptors . It’s hypothesized that ocinaplon’s effects may be influenced by its metabolite, DOV 315,090, which could contribute to its action in vivo . The selectivity profile of DOV 315,090 is similar to that of ocinaplon, suggesting a complex interaction with GABAA receptor subtypes .

Potential for Muscle Relaxation and Sedation

At high doses, ocinaplon has been shown to cause muscle relaxation and sedation, although these effects are observed at levels significantly higher than the therapeutic dose . This suggests that ocinaplon could be used in settings where muscle relaxation is required, albeit cautiously due to its potent nature.

Research on GABAA-R Subtype Involvement

Ocinaplon’s interaction with various GABAA-R subtypes is still under investigation. Understanding this interaction could lead to the development of new anxiolytics with targeted effects and minimized side effects .

Exploration of Anxioselective Properties

Ocinaplon’s anxioselective properties, where it provides anxiolysis without the typical benzodiazepine-associated side effects, are of particular interest. Further research could elucidate the mechanisms behind this selectivity, potentially leading to breakthroughs in anxiety disorder treatments .

Investigating Active Biotransformation Products

The study of ocinaplon’s primary biotransformation product, DOV 315,090, reveals that it possesses modulatory activity at GABAA-Rs. This line of research could provide insights into the drug’s in vivo action and pave the way for the development of new pharmacological agents .

Mechanism of Action

Target of Action

Ocinaplon primarily targets the GABA A receptors . These receptors are pentameric membrane proteins that belong to the superfamily of cys-loop ligand-gated ion channels (LGIC), which operate as GABA-gated Cl - -selective channels . They mediate most of the fast inhibitory neurotransmission in the CNS .

Mode of Action

Ocinaplon produces its anxiolytic effects by modulating GABA A receptors . It is more subtype-selective than most benzodiazepines . This means it can bind to specific subtypes of GABA A receptors, altering their activity and thus influencing the transmission of signals in the brain.

Biochemical Pathways

It is known that the modulation of gaba a receptors by ocinaplon affects the inhibitory neurotransmission in the cns . This can lead to a decrease in anxiety, as these receptors play a key role in the regulation of anxiety and other mood states.

Pharmacokinetics

It has been observed that one hour after administration of ocinaplon, the plasma concentration of its primary biotransformation product, dov 315,090, is 38% of the parent compound . This suggests that ocinaplon is metabolized in the body, with its metabolites potentially contributing to its effects.

Result of Action

The modulation of GABA A receptors by ocinaplon results in anxiolytic effects . It has a similar pharmacological profile to the benzodiazepine family of drugs, but with mainly anxiolytic properties and relatively little sedative or amnestic effect .

Action Environment

It is known that both genetic and environmental factors can influence the efficacy and stability of drugs For example, factors such as diet, lifestyle, and exposure to stress can affect how a person responds to a drug

properties

IUPAC Name

pyridin-2-yl-(7-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O/c23-16(14-3-1-2-7-19-14)13-11-21-22-15(6-10-20-17(13)22)12-4-8-18-9-5-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJFBUOFGHPMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00242362
Record name Ocinaplon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00242362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ocinaplon

CAS RN

96604-21-6
Record name Ocinaplon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96604-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ocinaplon [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ocinaplon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06529
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Record name Ocinaplon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00242362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OCINAPLON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H6KVC5E76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Ocinaplon exert its anxiolytic effects?

A1: Ocinaplon is a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors. [, , , ] It binds to the benzodiazepine binding site on these receptors, enhancing the inhibitory effects of the neurotransmitter GABA. [, , ] This leads to increased chloride ion influx into neurons, hyperpolarization, and a reduction in neuronal excitability, ultimately resulting in anxiolytic effects. [, ]

Q2: What is the molecular formula and weight of Ocinaplon?

A2: Unfortunately, the provided research excerpts do not disclose the molecular formula and weight of Ocinaplon. You can find this information in resources like PubChem, DrugBank, or by examining the primary patent literature.

Q3: What is known about the pharmacokinetics of Ocinaplon?

A3: While the provided excerpts don't detail specific ADME parameters, they do mention that Ocinaplon is orally bioavailable. [, ] A clinical trial investigated a total daily dose of 180-240 mg, suggesting that this dosage range achieves therapeutically relevant blood concentrations. [] Further research would be needed to characterize its absorption, distribution, metabolism, and excretion profiles in detail.

Q4: What preclinical studies support Ocinaplon's anxiolytic potential?

A4: Ocinaplon has demonstrated anxiolytic-like effects in preclinical models like the Vogel "conflict" test in rats. [] Importantly, these effects occurred at doses significantly lower than those causing sedation, muscle relaxation, or ataxia, suggesting a wider therapeutic window compared to benzodiazepines. []

Q5: Has Ocinaplon been evaluated in clinical trials for Generalized Anxiety Disorder (GAD)?

A5: Yes, a multicenter, double-blind, placebo-controlled clinical trial investigated Ocinaplon's efficacy and safety in patients with GAD. [] Results indicated that Ocinaplon, at a total daily dose of 180-240 mg, significantly reduced Hamilton Anxiety Rating Scale (HAM-A) scores compared to placebo after 2 weeks of treatment. [] Furthermore, it demonstrated a rapid onset of action, with significant improvements observed as early as one week after treatment initiation. []

Q6: What is the current status of Ocinaplon's development?

A6: While Ocinaplon showed promise as a potential anxiolytic agent with a favorable safety profile in early clinical trials, its development has been discontinued. [, ] The decision to halt its development was primarily due to concerns regarding liver enzyme elevations observed in clinical trials. [, ] Despite this setback, Ocinaplon's unique pharmacological profile and initial clinical results highlight the potential of targeting specific GABAA receptor subtypes for developing novel anxiolytics.

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